

# Comparative Crystallographic Analysis of a Brominated Cyclobutane Derivative and its Non-Brominated Analogue

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## Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

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A detailed comparison of the X-ray crystallographic data of 2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one and a closely related non-brominated analogue, 7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one, provides valuable insights into the structural influence of bromine substitution on the molecular architecture of spiro-cyclobutane systems. This guide presents a summary of their crystallographic data, detailed experimental protocols, and visualizations of the experimental workflow.

The introduction of a bromine atom to the spiro[cyclobutane-1,1'-naphthalen]-2-one scaffold induces notable changes in its crystal packing and intermolecular interactions, which can have significant implications for its solid-state properties and its potential applications in drug design and materials science. This comparative analysis is intended for researchers, scientists, and drug development professionals interested in the structure-property relationships of halogenated organic compounds.

## Crystallographic Data Comparison

The crystallographic data for the brominated and a representative non-brominated spiro-cyclobutane derivative are summarized in the table below. The data for the brominated compound was obtained from the Cambridge Structural Database (CSD) entry CCDC 2224313.<sup>[1]</sup> Due to the unavailability of the direct non-brominated analogue's crystal structure, a closely related derivative, 7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one, is used for comparison.

Parameter	2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one	7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one (Analogue)
Formula	C <sub>15</sub> H <sub>15</sub> BrO	C <sub>15</sub> H <sub>16</sub> O <sub>2</sub>
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n
a (Å)	10.1234(2)	7.4303(4)
b (Å)	11.4567(2)	7.4614(4)
c (Å)	11.5678(2)	16.4393(8)
α (°)	90	90
β (°)	109.876(1)	90.976(4)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1258.98(4)	911.27(8)
Z	4	4
Density (calc) (g/cm <sup>3</sup> )	1.518	1.253
CSD Entry	CCDC 2224313	CSD Entry for Analogue

## Experimental Protocols

The methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis are crucial for the objective comparison of the crystal structures.

## Synthesis and Crystallization

2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one: The synthesis of this compound was achieved through a multi-step reaction sequence, the full details of which can be found in the publication associated with CCDC 2224313.<sup>[1]</sup> Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and n-hexane at room temperature.

7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one (Analogue): The synthesis of this analogue involves the reaction of 7-methoxy-1-tetralone with a suitable cyclobutanone precursor. Single crystals were grown from a solution of the compound in ethanol by slow evaporation.

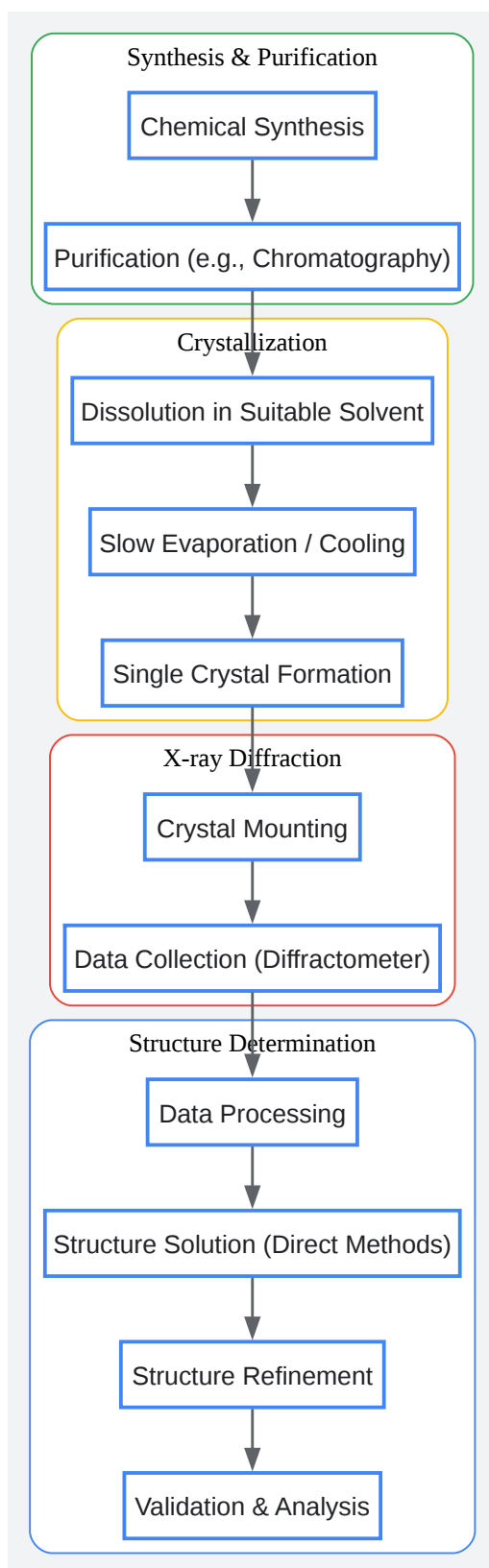
## X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector. The crystals were mounted on a loop and maintained at a constant temperature (typically 100 K or 293 K) during data collection.

The collected diffraction data were processed to determine the unit cell parameters and to integrate the reflection intensities. The crystal structures were solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

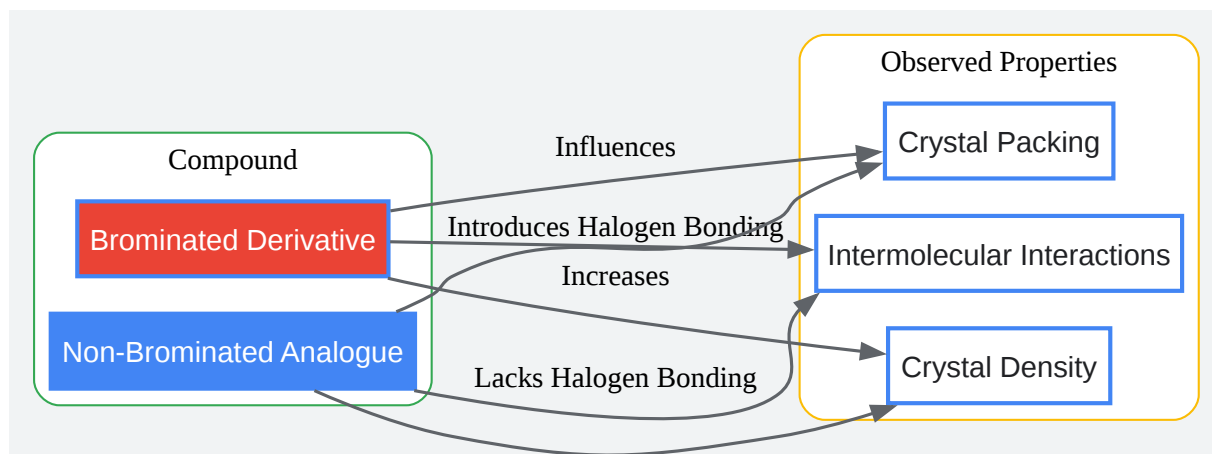
## Visualization of Experimental Workflow

The general workflow for obtaining and analyzing X-ray crystallographic data is depicted in the following diagrams.



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Caption: General workflow from chemical synthesis to crystal structure analysis.



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Caption: Influence of bromine substitution on crystal properties.

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## References

- 1. DSpace [repository.kaust.edu.sa]
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